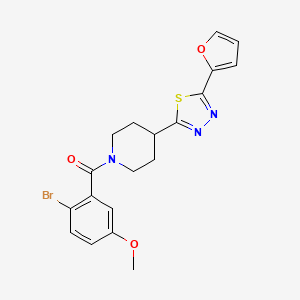

(2-Bromo-5-methoxyphenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound (2-Bromo-5-methoxyphenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone features a brominated methoxyphenyl group linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-thiadiazole moiety bearing a furan-2-yl group. This structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, alongside heterocyclic systems (thiadiazole, furan) known for diverse bioactivities, including antimicrobial and antitumor properties .

Properties

IUPAC Name |

(2-bromo-5-methoxyphenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S/c1-25-13-4-5-15(20)14(11-13)19(24)23-8-6-12(7-9-23)17-21-22-18(27-17)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHSZRYWUIKKAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Bromo-5-methoxyphenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule with potential pharmacological applications. Its structure incorporates a brominated phenyl moiety, a piperidine ring, and a thiadiazole group, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 396.3 g/mol. The presence of the bromine atom and the methoxy group on the phenyl ring enhances its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, modified thiadiazoles have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was evaluated for its antimicrobial efficacy using disk diffusion methods, revealing promising results against both Gram-positive and Gram-negative bacteria .

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibitory | 15.62 |

| Escherichia coli | Inhibitory | 31.25 |

| Candida albicans | Moderate | 62.50 |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been tested against acetylcholinesterase (AChE) and urease enzymes. The results indicated that it possesses moderate inhibitory activity, with IC50 values comparable to standard inhibitors used in clinical settings .

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 10.5 | 21.25 |

| Urease | 6.28 | 12.00 |

Case Study 1: Antimicrobial Efficacy

In a recent study published in Science.gov, a series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The compound exhibited significant antibacterial effects against multi-drug resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

Research conducted by Nafeesa et al. demonstrated that derivatives of piperidine and thiadiazole showed promising results in inhibiting AChE and urease activities. The study emphasized structure-activity relationships (SAR) that could guide future modifications to enhance efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential pharmacological activities, particularly in the development of new therapeutic agents. The presence of both the furan and thiadiazole moieties is significant, as these structures are often associated with diverse biological activities.

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit notable anticancer properties. For instance, thiazole and thiadiazole derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The incorporation of the (2-bromo-5-methoxyphenyl) group may enhance the compound's efficacy through improved interaction with biological targets.

| Compound | Activity | Reference |

|---|---|---|

| Thiazole derivatives | Anticancer | |

| Thiadiazole derivatives | Cytotoxicity against cancer cells |

Antimicrobial Properties

Compounds with furan and thiadiazole rings have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The specific structure of this compound may contribute to its effectiveness against multi-drug resistant strains.

| Pathogen | Activity | Reference |

|---|---|---|

| MRSA | Significant reduction in bacterial load | |

| E. coli | Comparable to standard antibiotics |

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the synthesis of advanced materials with specific electronic or optical properties.

Organic Electronics

The structural characteristics of (2-Bromo-5-methoxyphenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can be advantageous in organic electronics, where materials are needed for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-rich furan and thiadiazole components could facilitate charge transport.

Synthetic Chemistry

The synthesis of this compound can be approached through various methodologies involving palladium-catalyzed reactions or other coupling strategies that are prevalent in synthetic organic chemistry.

Comparison with Similar Compounds

Key Structural Features and Analogues

The table below compares the target compound with structurally related molecules from the provided evidence:

Analysis of Structural Differences and Implications

Aromatic Substituents: The target compound's 2-bromo-5-methoxyphenyl group combines halogen and methoxy groups, enhancing both lipophilicity (via bromine) and solubility (via methoxy). Compounds like 3-bromo-5-methoxy-furanone () retain the bromo-methoxy motif but lack the thiadiazole-piperidine scaffold, limiting their interaction with targets requiring heteroaromatic recognition .

Heterocyclic Systems: The 1,3,4-thiadiazole core in the target compound is electron-deficient, enabling π-π stacking and hydrogen bonding, critical for enzyme inhibition (e.g., kinase targets). In contrast, thiazolidinone () and thiazole () derivatives exhibit different electronic profiles, affecting target selectivity . The furan-2-yl substituent in the target compound may enhance metabolic stability compared to thienyl () or pyrimidine () groups, which are prone to oxidative degradation .

Amine Substituents :

Q & A

Q. What are the recommended synthetic routes for preparing (2-Bromo-5-methoxyphenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

- Thiadiazole ring formation : Cyclization of substituted thioureas or hydrazides using reagents like phosphorus oxychloride (POCl₃) at 120°C .

- Piperidine-thiadiazole coupling : Reacting 4-substituted piperidines with furan-2-yl-thiadiazole intermediates under anhydrous THF conditions, followed by purification via silica gel chromatography .

- Bromo-methoxy aryl ketone attachment : Grignard or nucleophilic substitution reactions to introduce the 2-bromo-5-methoxyphenyl group, as demonstrated in analogous benzophenone syntheses .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- X-ray crystallography : Used to confirm stereochemistry and bond angles, especially for the piperidine-thiadiazole core (mean C–C bond length: 0.002–0.008 Å) .

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; furan protons at δ 6.3–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₁BrN₃O₂S: ~478.05) .

Q. What preliminary pharmacological screening methods are applicable?

Methodological Answer:

- Antimicrobial assays : Broth microdilution against Mycobacterium tuberculosis (MIC ≤ 1.25 µg/mL in thiourea-thiadiazole analogues) .

- Receptor binding studies : Radioligand displacement assays (e.g., serotonin or histamine receptors) due to structural similarity to bioactive pyrazole and thiadiazole derivatives .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ > 10 µM desirable) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

- Substituent variation : Replace the furan-2-yl group with other heterocycles (e.g., thiophene or pyridine) to assess impact on receptor affinity .

- Piperidine modifications : Introduce methyl or ethyl groups at the 4-position of piperidine to study steric effects on bioavailability .

- Bromo-methoxy group optimization : Compare bromine with other halogens (Cl, I) to evaluate electronic effects on binding .

Q. What mechanistic pathways are hypothesized for its biological activity?

Methodological Answer:

- Enzyme inhibition : Potential inhibition of monoacylglycerol lipase (MGL) via covalent interaction with the thiadiazole sulfur, as seen in AM6701 analogues .

- Receptor antagonism : Blockade of serotonin (5-HT₁D) or histamine receptors due to structural mimicry of pyrazole-based antagonists .

- ROS generation : Thiadiazole-mediated oxidative stress in bacterial membranes, observed in related antimicrobial agents .

Q. How to resolve contradictions in experimental data (e.g., variable yields)?

Methodological Answer:

- Reaction optimization : Adjust solvent polarity (e.g., DMF vs. THF) or catalyst loading (e.g., KF vs. NaHCO₃) to improve reproducibility .

- Purification protocols : Use preparative HPLC instead of column chromatography for polar byproducts .

- Crystallization studies : Identify polymorphic forms affecting bioactivity, as seen in halogenated pyrazoles .

Q. What computational tools are suitable for modeling its interactions?

Methodological Answer:

Q. How to assess metabolic stability and degradation pathways?

Methodological Answer:

- In vitro microsomal assays : Incubate with rat liver microsomes (RLM) and monitor via LC-MS for oxidative metabolites (e.g., demethylation of methoxy group) .

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and photolytic conditions to identify labile bonds (e.g., thiadiazole ring cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.